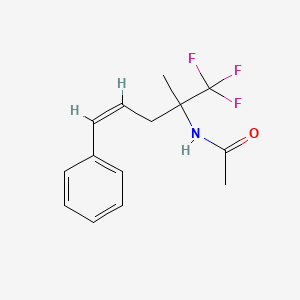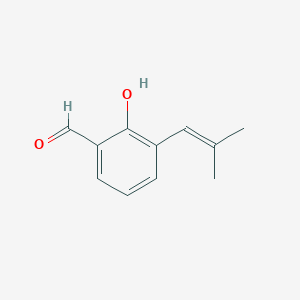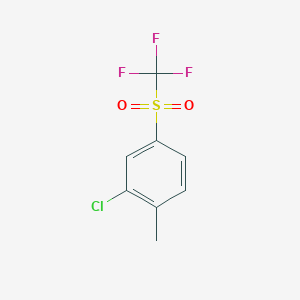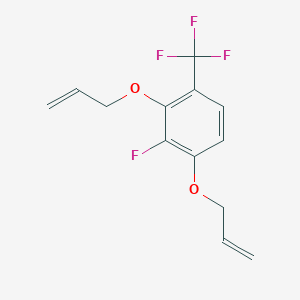
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene, also known as 4-ATFPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the trifluoromethyl-substituted benzene family and is known for its unique chemical and physical properties. 4-ATFPB is a colorless solid that can be synthesized from a variety of starting materials. It has been used in a range of applications, from drug synthesis to biochemical and physiological research.
科学的研究の応用
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been used in a variety of scientific research applications, including drug synthesis and biochemical and physiological research. It has been used as a substrate for the synthesis of various drugs, including anti-cancer agents and antibiotics. In addition, 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been used to study the biochemical and physiological effects of various compounds, including the effects of drugs on the nervous system and the immune system.
作用機序
The exact mechanism of action of 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be responsible for the compound’s effects on biochemical and physiological processes.
Biochemical and Physiological Effects
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the body, which can lead to changes in biochemical and physiological processes. In addition, 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
実験室実験の利点と制限
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment, leading to unwanted side reactions. In addition, it is a relatively expensive compound and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene research. One potential direction is the development of new synthesis methods for the compound. In addition, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential applications in drug synthesis and other scientific research areas. Finally, further research could be conducted on the compound’s mechanism of action and its potential side effects.
合成法
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene can be synthesized from a variety of starting materials, including acetic anhydride, 4-trifluoromethyl-1-pentene, and ammonium chloride. The most common method involves the reaction of acetic anhydride with 4-trifluoromethyl-1-pentene in the presence of ammonium chloride. The reaction is typically carried out at room temperature and yields a colorless solid product. The reaction has been reported to proceed with high yields and is relatively easy to perform.
特性
IUPAC Name |
N-[(Z)-1,1,1-trifluoro-2-methyl-5-phenylpent-4-en-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-11(19)18-13(2,14(15,16)17)10-6-9-12-7-4-3-5-8-12/h3-9H,10H2,1-2H3,(H,18,19)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPNFKXTLPHXPP-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC=CC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C)(C/C=C\C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














